UAMC-1110

Descripción

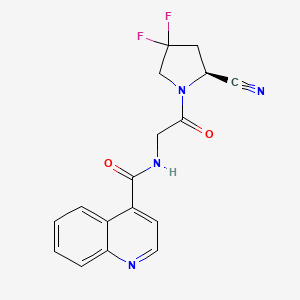

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOOCZVRHBHJRS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131123 | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448440-52-5 | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

UAMC-1110: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease with significant roles in the tumor microenvironment and various fibrotic diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity profile, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Fibroblast Activation Protein (FAP)

This compound exerts its biological effect through the potent and selective inhibition of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) within the tumor stroma of many epithelial cancers.[1] Its enzymatic activity is implicated in extracellular matrix remodeling, which can promote tumor growth, invasion, and metastasis.[2] this compound acts as a competitive inhibitor, binding to the active site of FAP and blocking its proteolytic activity.

The core interaction is illustrated in the following diagram:

Caption: this compound inhibits FAP, preventing ECM degradation and subsequent tumor invasion.

Quantitative Inhibitory Activity and Selectivity

This compound demonstrates sub-nanomolar potency against FAP and exhibits high selectivity over other related serine proteases, such as prolyl oligopeptidase (PREP) and various dipeptidyl peptidases (DPPs). This selectivity is crucial for minimizing off-target effects.

| Target Enzyme | IC50 (nM) | Reference |

| Fibroblast Activation Protein (FAP) | 3.2 | [3][4][5] |

| Fibroblast Activation Protein (FAP) | 0.43 | [1] |

| Fibroblast Activation Protein (FAP) | 4.17 | |

| Prolyl Oligopeptidase (PREP) | 1800 | [3][4] |

| Dipeptidyl Peptidase 4 (DPP4) | >10,000 | [1] |

| Dipeptidyl Peptidase 8 (DPP8) | >10,000 | [1] |

| Dipeptidyl Peptidase 9 (DPP9) | 4700 |

Note: Variations in IC50 values can be attributed to different experimental conditions and recombinant enzyme sources.

Experimental Protocols

In Vitro FAP Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FAP.

Workflow Diagram:

Caption: Workflow for determining the in vitro inhibitory activity of this compound against FAP.

Materials:

-

Recombinant human FAP protein (e.g., from Bio-Techne, Cat. 3715-SE-010)

-

This compound

-

Fluorescent FAP substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., from 40 µM to 4 pM).

-

Dilute the recombinant human FAP protein to a final concentration of 0.4 µg/mL in assay buffer.

-

Dilute the Gly-Pro-AMC substrate to a final concentration of 40 µM in assay buffer.

-

-

Assay Plate Setup:

-

Add 25 µL of each this compound dilution to the wells of a 96-well plate.

-

Add 25 µL of the diluted substrate to each well.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the diluted FAP protein to each well.

-

Incubate the plate at 37°C for 1 hour.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation/emission wavelengths appropriate for AMC).

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Selectivity Assays

To determine the selectivity of this compound, similar inhibition assays are performed using other serine proteases such as PREP, DPP4, DPP8, and DPP9. The core protocol remains the same, with modifications to the enzyme and substrate used. For example, H-Gly-Pro-AMC can be used as a substrate for DPP4, DPP8, and DPP9.[1]

Role in Signaling Pathways

FAP expression in the tumor microenvironment has been linked to the activation of several pro-tumorigenic signaling pathways, including PI3K/AKT and RAS/ERK.[2] While this compound directly inhibits the enzymatic activity of FAP, the downstream consequence is the modulation of these signaling cascades, leading to reduced cell proliferation, migration, and invasion. The enzymatic activity of FAP is thought to remodel the extracellular matrix, which in turn influences cell-matrix interactions and downstream signaling.

Conceptual Signaling Impact:

Caption: this compound's inhibition of FAP disrupts downstream signaling pathways promoting tumor progression.

Conclusion

This compound is a potent and selective inhibitor of FAP. Its mechanism of action is centered on the direct inhibition of FAP's enzymatic activity, which plays a crucial role in the tumor microenvironment. The high potency and selectivity of this compound make it a valuable research tool for studying the biological functions of FAP and a promising scaffold for the development of targeted therapeutics and diagnostic agents.

References

- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

The Function of UAMC-1110: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease with dipeptidyl peptidase and endopeptidase activity. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the microenvironment of various pathologies, including a majority of epithelial cancers, fibrosis, and arthritis. This differential expression makes FAP an attractive therapeutic and diagnostic target. This compound serves as a critical research tool for elucidating the biological functions of FAP and as a foundational scaffold for the development of FAP-targeted imaging agents and potential therapeutics. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling pathways.

Core Function and Mechanism of Action

This compound functions as a competitive, reversible inhibitor of FAP. Its primary mechanism of action involves binding to the active site of FAP, thereby preventing the binding and cleavage of its natural substrates. This inhibition of FAP's enzymatic activity is central to its biological effects.

Target Specificity and Potency

This compound exhibits high potency for FAP with a reported IC50 in the low nanomolar range.[1][2] A key characteristic of this compound is its high selectivity for FAP over other closely related serine proteases, such as prolyl oligopeptidase (PREP) and Dipeptidyl Peptidase-4 (DPP4).[1][2] This selectivity is crucial for minimizing off-target effects and for its utility as a specific probe for FAP activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives from published literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 | Reference |

| Fibroblast Activation Protein (FAP) | 3.2 nM | [1][2] |

| Prolyl Oligopeptidase (PREP) | 1.8 µM | [1][2] |

Table 2: In Vitro Inhibitory Activity of this compound and its Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

| This compound | FAP | 4.17 | [3][4] |

| Derivative 1a | FAP | 6.11 | [3][4] |

| Derivative 1b | FAP | 15.1 | [3][4] |

| Derivative 1c | FAP | 92.1 | [3][4] |

Signaling Pathways Modulated by this compound

Inhibition of FAP by this compound can modulate downstream signaling pathways implicated in cancer progression, including cell proliferation, migration, and invasion. The precise mechanisms are an active area of research, but evidence points to the involvement of the PI3K/Akt and SHH/Gli1 pathways.

FAP-Mediated Signaling Pathways

Caption: FAP-mediated signaling pathways and the inhibitory effect of this compound.

Detailed Experimental Protocols

In Vitro FAP Inhibition Assay

This protocol is adapted from methodologies described in the literature for determining the IC50 of this compound against FAP.[3][4]

Materials:

-

Recombinant human FAP protein

-

This compound

-

Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4

-

FAP substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 380/460 nm)

-

DMSO

Procedure:

-

Prepare this compound dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations (e.g., from 40 µM to 4 pM in eight gradients).

-

-

Prepare reagents:

-

Dilute recombinant human FAP protein to a final concentration of 0.4 µg/mL in Assay Buffer.

-

Dilute the Gly-Pro-AMC substrate to a final concentration of 40 µM in Assay Buffer.

-

-

Assay setup:

-

In a 96-well microplate, add 25 µL of each this compound dilution.

-

Add 25 µL of the diluted Gly-Pro-AMC substrate to each well.

-

To initiate the reaction, add 50 µL of the diluted FAP protein to each well.

-

Include control wells with Assay Buffer and DMSO instead of this compound.

-

-

Incubation and measurement:

-

Incubate the plate at 37°C for 1 hour.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

-

Data analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Pharmacokinetic Study in Rats

The following is a representative protocol for an oral pharmacokinetic study in rats, based on general procedures for small molecule inhibitors.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

-

Blood collection tubes (e.g., containing heparin)

-

Centrifuge

-

UPLC-MS/MS system

Procedure:

-

Dosing:

-

Fast the rats overnight prior to dosing.

-

Administer this compound orally via gavage at a specified dose (e.g., 20 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis (UPLC-MS/MS):

-

Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Chromatography: Inject the supernatant onto a UPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Mass Spectrometry: Detect and quantify this compound and an internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo characterization of this compound.

Conclusion

This compound is a cornerstone molecule for the study of Fibroblast Activation Protein. Its high potency and selectivity make it an invaluable tool for in vitro and in vivo research aimed at understanding the role of FAP in health and disease. Furthermore, the structural backbone of this compound has proven to be a highly successful platform for the development of clinical-grade FAP-targeted imaging agents. While direct therapeutic applications of this compound have not been pursued in clinical trials, its role in advancing our understanding of FAP biology and in enabling the development of novel diagnostic tools is undeniable. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field.

References

UAMC-1110: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of UAMC-1110, a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound demonstrates exceptional potency against its primary target, FAP, a member of the S9 family of serine proteases. Its selectivity has been rigorously evaluated against other closely related proteases, including prolyl oligopeptidase (PREP) and dipeptidyl peptidases 4, 8, and 9 (DPP4, DPP8, and DPP9). The following tables summarize the quantitative data from in vitro enzyme inhibition assays, providing a clear comparison of this compound's inhibitory activity.

| Target Enzyme | This compound IC50 (nM) | Reference |

| Fibroblast Activation Protein (FAP) | 0.43 - 3.2 | [1][2] |

Table 1: Potency of this compound against Human FAP. The IC50 value represents the concentration of this compound required to inhibit 50% of FAP enzymatic activity. Variations in reported IC50 values can be attributed to different experimental conditions, such as enzyme and substrate concentrations.[1]

| Off-Target Enzyme | This compound IC50 (µM) | Selectivity Index (FAP IC50 / Off-Target IC50) | Reference |

| Prolyl Oligopeptidase (PREP) | 1.8 | >560-fold | [2] |

| Dipeptidyl Peptidase 4 (DPP4) | >100 | >31,250-fold | [1] |

| Dipeptidyl Peptidase 8 (DPP8) | >100 | >31,250-fold | [1] |

| Dipeptidyl Peptidase 9 (DPP9) | >100 | >31,250-fold | [1] |

Table 2: Selectivity Profile of this compound against Related Serine Proteases. The selectivity index highlights the compound's high specificity for FAP over other homologous enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

In Vitro Enzyme Inhibition Assay for FAP

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FAP.

-

Materials:

-

Recombinant human FAP protein

-

Fluorogenic FAP substrate (e.g., Gly-Pro-AMC)

-

This compound

-

Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[3]

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.

-

In a 96-well plate, add 25 µL of each this compound dilution (or vehicle control) and 25 µL of the FAP substrate solution (e.g., 40 µM final concentration).[3]

-

Initiate the enzymatic reaction by adding 50 µL of recombinant human FAP protein (e.g., 0.4 µg/mL final concentration) to each well.[3]

-

Incubate the plate at 37°C for 1 hour.[3]

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 380/460 nm for AMC).[3]

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

-

Selectivity Profiling against DPP4, DPP8, and DPP9

This protocol describes the methodology for assessing the selectivity of this compound against other dipeptidyl peptidases.

-

Materials:

-

Recombinant human DPP4, DPP8, and DPP9 enzymes

-

Fluorogenic substrate (e.g., H-Gly-Pro-AMC)

-

This compound

-

Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 0.1 mg/mL BSA, pH 7.6[1]

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Follow the same serial dilution procedure for this compound as described in the FAP inhibition assay.

-

In a 96-well plate, add the this compound dilutions.

-

Add the appropriate recombinant DPP enzyme to each well.

-

Add the fluorogenic substrate to initiate the reaction. Final substrate concentrations are typically 65 µM for DPP4 and 100 µM for DPP8 and DPP9.[1]

-

Incubate the plate and measure fluorescence as described for the FAP assay.

-

Calculate IC50 values as previously described to determine the inhibitory potency of this compound against each DPP enzyme.

-

Activity-Based Probe Labeling in Cell Lysates

This protocol details the use of a this compound-derived activity-based probe (ABP) to specifically label active FAP in a complex biological sample.

-

Materials:

-

This compound-derived activity-based probe (e.g., with a fluorescent tag like Cy5)

-

Cell lysates from FAP-expressing cells (e.g., TGF-β1-stimulated cancer-associated fibroblasts) and control cells

-

SDS-PAGE gels and Western blot apparatus

-

Anti-FAP antibody

-

Lysis buffer

-

Protein concentration assay kit

-

-

Procedure:

-

Prepare cell lysates and determine the protein concentration.

-

Incubate a defined amount of cell lysate protein (e.g., 20-50 µg) with the this compound-derived ABP (e.g., 200 nM) for 20-30 minutes at 37°C.[1]

-

Terminate the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Visualize the fluorescently labeled FAP directly on the membrane using an appropriate imaging system.

-

For confirmation, the membrane can be subsequently probed with an anti-FAP antibody in a standard Western blot protocol to verify the identity of the labeled protein.[1]

-

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism and experimental evaluation.

Caption: this compound directly binds to the active site of FAP, leading to its inhibition.

Caption: Workflow for determining the selectivity of this compound against FAP and related proteases.

Caption: FAP activates pro-tumorigenic signaling pathways, which are inhibited by this compound.

References

- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UAMC-1110 in Cancer-Associated Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a significant role in cancer progression, metastasis, and therapeutic resistance. A key surface marker and therapeutic target on CAFs is the Fibroblast Activation Protein (FAP), a serine protease with post-prolyl peptidase activity. UAMC-1110 is a highly potent and selective small molecule inhibitor of FAP. This technical guide provides an in-depth overview of the current understanding of this compound's role in the context of CAFs, summarizing key quantitative data, experimental methodologies, and relevant signaling pathways.

This compound: A Potent and Selective FAP Inhibitor

This compound has been extensively characterized as a benchmark for FAP inhibition due to its high potency and remarkable selectivity against related proteases. This specificity makes it an invaluable tool for elucidating the functional consequences of FAP enzymatic activity in CAFs.

Quantitative Data on this compound Inhibition Profile

The inhibitory activity of this compound and its derivatives has been quantified against FAP and other homologous serine proteases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Compound | FAP IC50 (nM) | PREP IC50 (µM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | Selectivity (FAP vs. others) |

| This compound | 0.43 - 3.2 | 1.8 | >12 | >100 | >100 | High |

Note: IC50 values can vary slightly between different studies and assay conditions.

The Role of FAP in Cancer-Associated Fibroblasts and the Impact of its Inhibition

FAP activity in CAFs is implicated in several pro-tumorigenic processes, including extracellular matrix (ECM) remodeling, invasion, and immunosuppression. While direct studies on the broad functional effects of this compound on CAF biology are still emerging, its utility as a specific FAP inhibitor allows for inferences based on FAP's known roles.

A preclinical study in a mouse model of pancreatic cancer showed that the highly selective FAP inhibitor this compound did not slow down tumor growth or enhance the effect of radiotherapy.[1] This suggests that inhibiting FAP's enzymatic activity alone may not be sufficient to halt tumor progression in certain contexts.

FAP-Mediated Signaling in CAFs: The STAT3 Connection

Recent evidence has illuminated a signaling pathway through which FAP exerts its pro-tumorigenic and immunosuppressive functions in CAFs. FAP has been shown to activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] Activated STAT3 in CAFs leads to the production of C-C motif chemokine ligand 2 (CCL2), which in turn recruits myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, fostering an immunosuppressive landscape.[1][4]

By potently and selectively inhibiting FAP, this compound is hypothesized to disrupt this signaling cascade, thereby potentially mitigating CAF-mediated immunosuppression.

References

- 1. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

UAMC-1110: A Technical Guide to Targeting the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UAMC-1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), and its application in studying the tumor microenvironment (TME). This compound and its derivatives are pivotal tools in the research and development of novel cancer diagnostics and therapeutics.

Introduction to this compound and Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) within the TME of numerous epithelial cancers.[1][2] Its expression in healthy adult tissues is generally low, making it an attractive target for selective cancer therapies and imaging agents.[3] FAP plays a crucial role in tumor progression through remodeling of the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive microenvironment.[4]

This compound is a small molecule inhibitor characterized by its high potency and selectivity for FAP.[2][5] Its chemical structure features a (4-quinolinoyl)glycyl-2-cyanopyrrolidine backbone, which is responsible for its inhibitory activity.[1] The high affinity and selectivity of this compound have led to its extensive use as a foundational molecule for the development of FAP-targeted imaging agents and radiotheranostics.[6][7]

Mechanism of Action

This compound functions as a highly potent inhibitor of FAP, a member of the S9 family of serine proteases.[4][6] The inhibitory mechanism is believed to involve the formation of a covalent bond between the carbonitrile group of this compound and the catalytic serine residue (Ser624) within the active site of FAP.[4] This interaction leads to a stable, yet potentially reversible, inhibition of FAP's enzymatic activity.

The selectivity of this compound for FAP over other related proteases, such as prolyl oligopeptidase (PREP) and dipeptidyl peptidases (DPPs), is a key attribute that minimizes off-target effects.[1][5]

Below is a diagram illustrating the proposed mechanism of FAP inhibition by this compound.

Caption: Proposed mechanism of FAP inhibition by this compound.

Role in the Tumor Microenvironment

By inhibiting FAP, this compound can modulate the activity of CAFs within the TME. This has several potential downstream effects that are beneficial for cancer therapy. The inhibition of FAP's proteolytic activity can lead to a reduction in extracellular matrix degradation, which in turn can impede tumor cell invasion and metastasis.[4] Furthermore, targeting FAP may help to alleviate the immunosuppressive nature of the TME, potentially enhancing the efficacy of immunotherapies.

The signaling pathways influenced by FAP inhibition are complex and involve interactions between CAFs, cancer cells, and immune cells. A simplified representation of this compound's interaction with the TME is provided below.

Caption: this compound targets FAP on CAFs within the TME.

Quantitative Data

The inhibitory potency and selectivity of this compound and its derivatives have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and Derivatives

| Compound | Target | IC50 (nM) | Reference |

| This compound | FAP | 3.2 | [5] |

| PREP | 1800 | [5] | |

| DPP9 | 4700 | [6] | |

| UAMC1110-Biotin Probe | FAP | Subnanomolar | [4] |

| DPP4, DPP8, DPP9, PREP | Low micromolar | [4] | |

| UAMC1110-Cy3 Probe | FAP | Subnanomolar | [4] |

| DPP4, DPP8, DPP9, PREP | Low micromolar | [4] | |

| UAMC1110-Cy5 Probe | FAP | Subnanomolar | [4] |

| DPP8, DPP9 | Some cross-reactivity | [4] | |

| [18F]1a (this compound derivative) | FAP | 6.11 | [8] |

| [18F]1b (this compound derivative) | FAP | 15.1 | [8] |

| [18F]1c (this compound derivative) | FAP | 92.1 | [8] |

Table 2: Cellular Uptake and Internalization

| Radiotracer | Cell Line | Uptake after 60 min | Internalization Rate | Blocking with this compound | Reference |

| [18F]1a | A549-FAP | High | 61% | 86.9% reduction | [8] |

| [18F]1b | A549-FAP | High | 57% | 94.2% reduction | [8] |

| [68Ga]FAPI04 | A549-FAP | Comparable to [18F]1a,b | 64% | 86.2% reduction | [8] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study this compound and its derivatives.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of FAP by 50%.

Caption: A typical workflow for an in vitro FAP inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Dilute recombinant human FAP protein to a working concentration (e.g., 0.4 µg/mL) in an appropriate assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4).[8]

-

Prepare a stock solution of the fluorescent substrate (e.g., Gly-Pro-AMC) and dilute to the final assay concentration (e.g., 40 µM).[8]

-

Prepare a serial dilution of this compound or its derivatives, typically ranging from picomolar to micromolar concentrations.[8]

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

Measure the fluorescence signal using a plate reader at appropriate excitation and emission wavelengths.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Uptake and Internalization Assay

This assay quantifies the amount of a radiolabeled this compound derivative that is taken up by and internalized into FAP-expressing cells.

Detailed Methodology:

-

Cell Culture:

-

Culture FAP-expressing cells (e.g., A549-FAP) to a suitable confluency in appropriate cell culture plates.[8]

-

-

Uptake Experiment:

-

Add the radiolabeled compound (e.g., [18F]1a) to the cell culture and incubate for various time points (e.g., 5-120 min) at 37°C.[8]

-

For blocking studies, pre-incubate the cells with a high concentration of non-labeled this compound before adding the radiolabeled compound.[8]

-

After incubation, wash the cells with cold PBS to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity using a gamma counter.

-

-

Internalization Experiment:

-

Following the incubation with the radiolabeled compound, wash the cells with PBS.

-

To differentiate between surface-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine HCl, pH 2.2) to strip off surface-bound ligands.[8]

-

Collect the acidic buffer (surface-bound fraction) and lyse the cells (internalized fraction).

-

Measure the radioactivity in both fractions.

-

-

Data Analysis:

-

Express cell uptake as a percentage of the total added radioactivity.

-

Calculate the internalization rate as the percentage of internalized radioactivity relative to the total cell-associated radioactivity.

-

Conclusion

This compound is a cornerstone for the development of FAP-targeting agents. Its high potency and selectivity make it an invaluable tool for both fundamental research into the tumor microenvironment and the clinical development of novel diagnostic and therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further research into this compound and its derivatives holds the promise of delivering more effective and personalized cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

UAMC-1110: A Potent Inhibitor of Fibroblast Activation Protein and its Role in Extracellular Matrix Remodeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease with a well-established role in the tumor microenvironment and fibrotic diseases. FAP's enzymatic activity contributes significantly to the remodeling of the extracellular matrix (ECM), a key process in both normal tissue homeostasis and pathological conditions. This technical guide provides a comprehensive overview of the mechanisms by which this compound, through the inhibition of FAP, influences ECM dynamics. It details the effects on collagen deposition, the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), and the underlying signaling pathways. Furthermore, this guide presents detailed experimental protocols for assessing these effects and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction to this compound and Fibroblast Activation Protein (FAP)

This compound is a quinoline-based cyanopyrrolidine inhibitor of Fibroblast Activation Protein (FAP).[1] FAP, a type II transmembrane serine protease, is minimally expressed in healthy adult tissues but becomes significantly upregulated on the surface of activated fibroblasts, particularly cancer-associated fibroblasts (CAFs) and fibroblasts in areas of active tissue remodeling such as in fibrotic diseases and wound healing.[1] The enzymatic activity of FAP includes both dipeptidyl peptidase and endopeptidase functions, enabling it to cleave various components of the extracellular matrix, including gelatin and denatured type I collagen. This activity plays a crucial role in modulating the tumor microenvironment, promoting tumor cell invasion and metastasis, and contributing to the pathological deposition of ECM in fibrotic conditions.

The Role of FAP in Extracellular Matrix Remodeling

The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its composition and organization are tightly regulated through a balance of synthesis and degradation. FAP contributes to ECM remodeling through several mechanisms:

-

Direct Collagen Degradation: FAP possesses gelatinase activity and can degrade type I collagen that has been previously cleaved by matrix metalloproteinases (MMPs). This activity contributes to the turnover and remodeling of the collagenous matrix.

-

Regulation of Bioactive Molecules: FAP can process and activate or inactivate various signaling molecules within the ECM, including growth factors that influence fibroblast activity and ECM synthesis.

-

Influence on MMP and TIMP Balance: FAP activity is interconnected with the activity of MMPs, a family of enzymes responsible for degrading various ECM components, and their endogenous inhibitors, TIMPs. Dysregulation of the MMP/TIMP ratio is a hallmark of pathological ECM remodeling.

This compound's Effects on Extracellular Matrix Components: A Quantitative Overview

| Parameter | Treatment Group | Change from Control | Method of Analysis | Reference |

| Collagen Type I | FAP Inhibition | ↓ 35% | Immunoblotting | [2] |

| TIMP-1 | FAP Inhibition | ↓ 25% | Immunoblotting | [2] |

| MMP-3 | FAP Inhibition | No significant change | Immunoblotting | [2] |

| MMP-12 | FAP Inhibition | No significant change | Immunoblotting | [2] |

Table 1: Representative quantitative data on the effects of FAP inhibition on extracellular matrix-related proteins in an ex vivo model of Crohn's disease strictures. Data is illustrative of the expected effects of this compound.

Signaling Pathways Modulated by this compound

The effects of this compound on ECM remodeling are mediated through the modulation of key signaling pathways that regulate fibroblast activation and ECM synthesis. A primary pathway implicated is the Transforming Growth Factor-beta (TGF-β) signaling cascade.

TGF-β Signaling Pathway:

TGF-β is a potent profibrotic cytokine that stimulates fibroblasts to differentiate into myofibroblasts and produce large amounts of ECM components, including collagens. FAP is believed to play a role in the activation of latent TGF-β in the ECM. By inhibiting FAP, this compound can indirectly suppress the activation of the TGF-β pathway, leading to a reduction in collagen synthesis.

Caption: TGF-β signaling pathway and the inhibitory role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on ECM remodeling.

Quantification of Collagen Deposition by Sirius Red Staining

This protocol allows for the colorimetric quantification of total collagen deposited by fibroblasts in culture.

Materials:

-

Fibroblast cell line (e.g., primary human dermal fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

Sirius Red stain solution (0.1% Direct Red 80 in picric acid)

-

0.05 M NaOH

-

Phosphate-buffered saline (PBS)

-

96-well plate

-

Plate reader

Procedure:

-

Seed fibroblasts in a 96-well plate and culture until they reach confluence.

-

Treat cells with varying concentrations of this compound for 48-72 hours. Include a vehicle control.

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 100% methanol for 10 minutes.

-

Allow the plates to air dry completely.

-

Add 100 µL of Sirius Red stain solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash extensively with distilled water to remove unbound dye.

-

Add 100 µL of 0.05 M NaOH to each well to elute the bound stain.

-

Read the absorbance at 540 nm using a plate reader.

-

Quantify the collagen content by comparing the absorbance of treated samples to the control.

Analysis of Collagen Type I and TIMP-1 by Western Blot

This protocol details the detection and semi-quantification of specific proteins in cell lysates or culture supernatants.

Materials:

-

Cultured and treated fibroblasts

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Collagen Type I, anti-TIMP-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells using RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels relative to a loading control (e.g., β-actin).

Measurement of MMPs and TIMPs by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a quantitative measurement of specific MMPs and TIMPs in cell culture supernatants.

Materials:

-

Commercially available ELISA kits for specific MMPs (e.g., MMP-2, MMP-9) and TIMPs (e.g., TIMP-1, TIMP-2)

-

Conditioned media from treated and control fibroblast cultures

-

Microplate reader

Procedure:

-

Collect the conditioned media from fibroblasts treated with this compound and controls.

-

Centrifuge the media to remove cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the MMPs or TIMPs in the samples by interpolating from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on extracellular matrix remodeling in vitro.

Caption: In vitro experimental workflow for this compound effects on ECM.

Conclusion

This compound, as a potent and selective inhibitor of FAP, holds significant therapeutic potential for diseases characterized by pathological ECM remodeling, such as cancer and fibrosis. Its mechanism of action, centered on the attenuation of FAP's enzymatic activity, leads to a reduction in collagen deposition and a rebalancing of the MMP/TIMP ratio, likely through the modulation of the TGF-β signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and quantify the effects of this compound and other FAP inhibitors on the extracellular matrix, ultimately advancing the development of novel anti-fibrotic and anti-cancer therapies.

References

Investigating Fibrosis Pathways with UAMC-1110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure. A key player in the fibrotic microenvironment is the Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. UAMC-1110 has emerged as a highly potent and selective inhibitor of FAP, offering a promising therapeutic strategy to counteract fibrotic progression. This technical guide provides an in-depth overview of the core mechanisms of this compound, its interaction with key fibrotic signaling pathways, and detailed experimental protocols for its investigation.

This compound: Potency and Selectivity

This compound is a small molecule inhibitor that demonstrates exceptional potency and selectivity for FAP. Its inhibitory activity has been quantified against FAP and other related serine proteases, highlighting its specificity.

Table 1: Inhibitory Activity of this compound Against FAP and Related Proteases

| Enzyme | IC50 (nM) | Reference |

| Human FAP | 0.77 - 3.2 | [1][2] |

| Human PREP | 1800 | [2] |

| Human DPP4 | >10000 | [2] |

| Human DPP8 | >12000 | [2] |

| Human DPP9 | 4700 | [2] |

Core Signaling Pathways in Fibrosis and FAP Interaction

The progression of fibrosis is orchestrated by a complex network of signaling pathways. Two of the most critical cascades are the Transforming Growth Factor-β (TGF-β) and the Hippo-YAP pathways. FAP activity is intricately linked with these pathways, and its inhibition by this compound presents a key intervention point.

TGF-β Signaling Pathway

The TGF-β pathway is a central driver of fibrosis. Upon ligand binding, the TGF-β receptor complex phosphorylates SMAD proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and other ECM components.

-

FAP's Role: FAP is implicated in the activation of latent TGF-β from the ECM, thereby amplifying pro-fibrotic signaling.[3][4][5] Conversely, TGF-β itself has been shown to upregulate the expression of FAP in fibroblasts, creating a profibrotic feed-forward loop.[6][7]

-

Impact of this compound: By inhibiting FAP's enzymatic activity, this compound is hypothesized to disrupt this vicious cycle. The inhibition of FAP may lead to reduced activation of TGF-β, thereby attenuating downstream SMAD-mediated transcription of fibrotic genes. However, some studies have shown that FAP inhibition can lead to an increase in TGF-β levels in cell supernatants, suggesting a more complex regulatory mechanism that warrants further investigation.[3]

References

- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast activation protein (FAP)-mediated promotion of metastasis via the FN1-TGFβ axis and immune suppression in aggressive thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. amsbio.com [amsbio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of UAMC-1110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis. Developed by the University of Antwerp, this molecule has become a cornerstone in the research and development of FAP-targeted diagnostics and therapeutics.[1][2] Its exceptional potency and selectivity have positioned it as a lead compound for further preclinical and clinical investigation. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, including detailed experimental protocols and a summary of its quantitative data.

Introduction: The Emergence of a Potent FAP Inhibitor

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling and fibrosis.[1][2] This differential expression profile makes FAP an attractive target for therapeutic intervention. The pursuit of selective FAP inhibitors led to the discovery of this compound by researchers at the University of Antwerp.[1] this compound is recognized for its low nanomolar affinity for FAP and high selectivity over related proteases such as Dipeptidyl Peptidase 4 (DPP4) and Prolyl Oligopeptidase (PREP).[1][3]

Mechanism of Action: Selective Inhibition of FAP

This compound exerts its biological effect through the potent and selective inhibition of the enzymatic activity of FAP. FAP's enzymatic activity is believed to play a crucial role in extracellular matrix degradation, tumor growth, and angiogenesis.[4][5] By binding to the active site of FAP, this compound blocks its proteolytic function, thereby interfering with these pathological processes. The high selectivity of this compound for FAP over other serine proteases minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate.

Signaling Pathways Influenced by FAP Inhibition

FAP is known to influence several key signaling pathways that promote tumor progression. Inhibition of FAP by this compound is anticipated to modulate these pathways, leading to anti-tumor effects. The downstream signaling of FAP involves the PI3K/Akt and Ras-ERK pathways, which are critical for cell proliferation, survival, and migration.[4][6] By inhibiting FAP, this compound can indirectly downregulate these pro-tumorigenic signaling cascades.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for this compound and its derivatives.

| Compound | Target | IC50 (nM) | Reference |

| This compound | FAP | 3.2 | [3] |

| This compound | PREP | 1800 | [3] |

| This compound Derivative 1a | FAP | 6.11 | [4] |

| This compound Derivative 1b | FAP | 15.1 | [4] |

| This compound Derivative 1c | FAP | 92.1 | [4] |

Table 1: In vitro inhibitory potency of this compound and its derivatives.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | High | Mice | [3] |

| Plasma Half-life | Extended | Mice | [3] |

Table 2: Preclinical pharmacokinetic parameters of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments in the evaluation of this compound.

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is proprietary, the synthesis of its derivatives provides a clear indication of the probable synthetic route. The core structure consists of a quinoline moiety linked to a glycyl-2-cyanopyrrolidine warhead. A plausible synthetic workflow is as follows:

Protocol:

-

Activation of Quinoline Carboxylic Acid: The starting quinoline carboxylic acid is activated using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in an appropriate organic solvent (e.g., DMF or DCM).

-

Amide Coupling: The activated quinoline derivative is then reacted with (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile to form the final amide bond.

-

Purification: The crude product is purified using column chromatography or recrystallization to yield pure this compound.

Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of this compound required to inhibit 50% of FAP's enzymatic activity.

Materials:

-

Recombinant human FAP protein

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

-

This compound

-

Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)

-

96-well plates

-

Plate reader capable of fluorescence detection

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions and the FAP substrate.[4]

-

Initiate the reaction by adding the recombinant human FAP protein to each well.[4]

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).[4]

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Uptake and Internalization Assay

This assay assesses the ability of this compound derivatives (often radiolabeled) to be taken up by and internalized into FAP-expressing cells.

Materials:

-

FAP-expressing cell line (e.g., A549-FAP)

-

Radiolabeled this compound derivative (e.g., [18F]-labeled)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glycine-HCl buffer (for stripping surface-bound radioactivity)

-

Gamma counter

Protocol:

-

Seed FAP-expressing cells in culture plates and allow them to adhere.

-

For blocking studies, pre-treat a subset of cells with an excess of non-radiolabeled this compound.[4]

-

Add the radiolabeled this compound derivative to the cells and incubate for various time points at 37°C.[4]

-

At each time point, wash the cells with cold PBS to remove unbound radioactivity.

-

To measure internalization, incubate the cells with glycine-HCl buffer to strip surface-bound radioactivity.[4]

-

Lyse the cells and measure the radioactivity in the cell lysate (total uptake) and the acid-stripped fraction (internalized) using a gamma counter.

Preclinical and Clinical Development

This compound has demonstrated high oral bioavailability and a favorable plasma half-life in murine models, indicating its potential for in vivo applications.[3] Its robust preclinical profile has led to its use as the foundational structure for numerous FAP-targeted imaging agents and radiotherapeutics. These derivatives have shown promise in preclinical models for the diagnosis and treatment of various cancers. While specific toxicology data for this compound is not extensively published, the broader class of FAP inhibitors has been investigated, with some studies on FAP-activated prodrugs showing minimal toxicity in animal models.[2]

A clinical trial involving a this compound derivative has been registered (NCT06942104), signifying the transition of this promising therapeutic platform from preclinical research to clinical evaluation in humans. Further details on the design and outcomes of this trial will be critical in determining the future clinical utility of this compound-based therapies.

Conclusion

This compound stands out as a highly potent and selective inhibitor of Fibroblast Activation Protein. Its discovery has paved the way for the development of a new class of targeted diagnostics and therapeutics. The comprehensive data on its mechanism of action, potency, and preclinical performance underscore its significance as a valuable tool for researchers and a promising candidate for further drug development. The ongoing clinical investigation of this compound derivatives will ultimately define its role in the management of cancer and fibrotic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics and Toxicology of a Fibroblast Activation Protein (FAP)-activated Prodrug in Murine Xenograft Models of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

UAMC-1110 Experimental Protocols for In Vitro Studies: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro use of UAMC-1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1] These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for FAP, a serine protease that is overexpressed in the tumor microenvironment of many cancers.[2][3][4] FAP plays a crucial role in tumor progression, invasion, and metastasis through its enzymatic activity, which includes extracellular matrix remodeling.[2] By inhibiting FAP, this compound presents a promising therapeutic strategy for various cancers.

Data Presentation: In Vitro Efficacy of FAP Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound and its derivatives against FAP and other related proteases. While extensive data on the direct cytotoxic effects of this compound on various cancer cell lines are still emerging, the provided data demonstrates its potent and selective enzymatic inhibition of FAP.

Table 1: Inhibitory Activity of this compound and its Derivatives against FAP and Related Serine Proteases

| Compound | FAP IC50 (nM) | PREP IC50 (µM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | Reference |

| This compound | 3.2 | 1.8 | >100 | >100 | >100 | [1] |

| This compound | 0.43 | - | >100 | >100 | >100 | [2] |

| Biotin-probe 5 | 0.52 | >100 | >100 | >100 | >100 | [2] |

| Cy3-probe 6 | 0.89 | >100 | >100 | 14.3 | 14.8 | [2] |

| Cy5-probe 7 | 0.61 | >100 | >100 | 1.8 | 3.1 | [2] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. PREP (Prolyl Oligopeptidase), DPP4 (Dipeptidyl Peptidase-4), DPP8 (Dipeptidyl Peptidase-8), and DPP9 (Dipeptidyl Peptidase-9) are related serine proteases.

Table 2: Representative IC50 Values of Various Compounds in Different Cancer Cell Lines (72h Treatment)

| Cell Line | Cancer Type | Compound 1 IC50 (µM) | Compound 2 IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10-50 | 10-50 | [5] |

| PC-3 | Pancreatic Cancer | 10-50 | 10-50 | [5] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | 10-50 | [5] |

| HCT116 | Colorectal Cancer | 22.4 | 0.34 | [5] |

This table provides representative data for other compounds to illustrate how such data can be presented. Specific IC50 values for this compound in a wide range of cancer cell lines are a subject of ongoing research.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted based on the specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Propidium Iodide (PI) solution (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6]

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Caspase-Glo® 3/7 Assay Kit

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the fold increase in caspase activity compared to the vehicle control.

Western Blotting for FAP Expression

This protocol details the detection of FAP protein expression by Western blotting.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FAP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary FAP antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

The following diagrams illustrate the FAP signaling pathway and a general experimental workflow for evaluating this compound.

Caption: FAP signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Unraveling the Role of Kinase Inhibitors in Oncology Research: A Guide to Cell Culture Applications

Initial Clarification: UAMC-1110 is a Fibroblast Activation Protein (FAP) Inhibitor, Not a pan-RAF/SRC Inhibitor

Contrary to the initial premise, extensive research literature identifies this compound as a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease, rather than a pan-RAF/SRC kinase inhibitor.[1][2][3][4][5][6][7] FAP is a promising therapeutic target in oncology due to its overexpression in the stroma of many cancers and its involvement in tissue remodeling.[6] This document will first provide a brief overview of this compound's function as a FAP inhibitor. Subsequently, to address the user's interest in pan-RAF/SRC inhibition, this guide will offer detailed application notes and protocols for a representative pan-RAF/SRC inhibitor, CCT3833, a compound effective in mutant KRAS-driven cancers.[8]

This compound: A Selective Fibroblast Activation Protein (FAP) Inhibitor

This compound is a small molecule that demonstrates high affinity and selectivity for FAP.[1][3][5] Its primary mechanism of action involves the inhibition of the enzymatic activity of FAP, a protease that plays a role in the tumor microenvironment.[3][5] Research has focused on developing this compound and its derivatives for applications in cancer imaging and therapy, often by conjugating it to radioisotopes for PET imaging or targeted radionuclide therapy.[2][4]

Application Notes for a Representative pan-RAF/SRC Inhibitor (e.g., CCT3833) in Cell Culture Experiments

The following protocols and data are provided as a guide for researchers, scientists, and drug development professionals interested in studying the effects of pan-RAF/SRC inhibitors in cell culture. CCT3833 is used here as an exemplary compound that inhibits both RAF and SRC kinases, a strategy shown to be effective in KRAS-mutant cancers.[8]

Data Presentation

Quantitative data from cell culture experiments are crucial for evaluating the efficacy of a kinase inhibitor. The following table summarizes typical quantitative data that should be collected.

| Cell Line | Inhibitor Concentration (nM) | Cell Viability (% of Control) | p-ERK/total ERK Ratio | p-SRC/total SRC Ratio | Apoptosis Rate (%) |

| Pancreatic Cancer (e.g., MiaPaCa-2) | 0 (Control) | 100 | 1.0 | 1.0 | 5 |

| 10 | 85 | 0.6 | 0.7 | 15 | |

| 100 | 50 | 0.2 | 0.3 | 40 | |

| 1000 | 20 | 0.05 | 0.1 | 75 | |

| Colorectal Cancer (e.g., HCT116) | 0 (Control) | 100 | 1.0 | 1.0 | 8 |

| 10 | 90 | 0.7 | 0.8 | 12 | |

| 100 | 60 | 0.3 | 0.4 | 35 | |

| 1000 | 25 | 0.1 | 0.15 | 65 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTS Assay)

This protocol assesses the effect of the pan-RAF/SRC inhibitor on cell proliferation.

-

Materials:

-

Cancer cell lines of interest (e.g., MiaPaCa-2, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

pan-RAF/SRC inhibitor (e.g., CCT3833)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the pan-RAF/SRC inhibitor in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Western Blotting for Phospho-ERK and Phospho-SRC

This protocol is used to determine the inhibitory effect of the compound on the RAF/MEK/ERK and SRC signaling pathways.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

pan-RAF/SRC inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-SRC, anti-SRC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the pan-RAF/SRC inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the pan-RAF/SRC inhibitor.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

pan-RAF/SRC inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the pan-RAF/SRC inhibitor for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: Simplified RAF/MEK/ERK and SRC signaling pathways.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of a pan-RAF/SRC inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UAMC-1110 in In Vivo Mouse Models

Application Notes

Introduction

UAMC-1110 is a potent and highly selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1][2][3] FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, such as in fibrosis and wound healing.[1][2] The enzymatic activity of FAP plays a crucial role in extracellular matrix remodeling, which in turn promotes tumor growth, invasion, and metastasis. By inhibiting FAP, this compound presents a promising therapeutic strategy for various cancers and fibrotic diseases. These application notes provide an overview of this compound and protocols for its use in preclinical mouse models.

Mechanism of Action